Einecs 279-675-0

Description

Historical Context and Evolution in Scientific Methodology

Historically, Brilliant Cresyl Blue has been indispensable in hematology for the enumeration of reticulocytes, which are immature red blood cells. chemiis.comstainsfile.com This application is vital for assessing the erythropoietic activity of the bone marrow. The methodology relies on the dye's ability to precipitate the ribosomal and mitochondrial remnants in these young erythrocytes, making them visible under a microscope. taylorandfrancis.com

Over time, the application of Brilliant Cresyl Blue has evolved. It is now also utilized in the selection of viable oocytes for in vitro fertilization procedures in both human and animal models. agarscientific.comsigmaaldrich.comscience.gov This technique is based on the activity of the glucose-6-phosphate dehydrogenase (G6PD) enzyme within the oocyte, which is an indicator of its developmental competence. sigmaaldrich.combioscientifica.com Oocytes with low G6PD activity are unable to reduce the blue dye to a colorless form, thus staining them blue and allowing for their selection. agarscientific.comsigmaaldrich.com

Significance in Dye Chemistry and Related Scientific Disciplines

As a member of the oxazine (B8389632) class of dyes, Brilliant Cresyl Blue possesses a characteristic heterocyclic structure that is responsible for its color and staining capabilities. himedialabs.comwikipedia.org Its chemical structure allows it to interact with acidic components of the cell, such as nucleic acids. chemiis.com This property is fundamental to its function as a biological stain.

In the broader context of scientific disciplines, the significance of Brilliant Cresyl Blue extends to:

Histology: For staining acidic tissue components. chemiis.com

Microscopy: To enhance the contrast of biological samples for better visualization of cellular structures. chemiis.com

Cell Biology: In studies involving mitochondrial function and membrane potential. gspchem.combiosynth.com

Structural Variations and Analogues of Brilliant Cresyl Blue

The name "Brilliant Cresyl Blue" has historically been associated with more than one chemical structure. The primary difference between these variations lies in the position of a methyl group on the phenoxazine (B87303) core. stainsfile.comsigmaaldrich.com One common form is Brilliant Cresyl Blue ALD, which has a 2-methyl modification, while the historic version features an 8-methyl modification. gspchem.comsigmaaldrich.com Despite this structural difference, their biological staining applications are reported to be identical. gspchem.comstainsfile.comsigmaaldrich.com

Analogues of Brilliant Cresyl Blue, such as other oxazine dyes, are also utilized in various biological staining procedures. The study of these related compounds helps in understanding the structure-activity relationships that govern their staining properties.

| Property | Description |

| EINECS Number | 279-675-0 chemicalbook.com |

| CAS Number | 81029-05-2 chemicalbook.com |

| Molecular Formula | C17H20N3OCl·1/2ZnCl2 himedialabs.comsrlchem.com |

| Appearance | Dark green powder or crystalline solid chemiis.com |

| Solubility | Soluble in water and ethanol (B145695) chemiis.com |

| Melting Point | 233-236 °C chemicalbook.com |

| Absorption Maximum | Approximately 622-625 nm chemiis.comstainsfile.com |

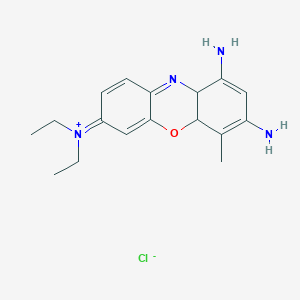

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N4O.ClH/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;/h6-9,16-17H,4-5,18-19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMCAAFKAHAURK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3C(C(=C(C=C3N)N)C)OC2=C1)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001724 | |

| Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-05-2 | |

| Record name | Brilliant cresyl blue ALD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diamino-7-(diethylamino)-4-methylphenoxazin-5-ium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Brilliant Cresyl Blue and Analogues

Classical Synthetic Pathways and Methodological Advancements

The traditional synthesis of phenoxazine (B87303) dyes, including Brilliant Cresyl Blue, has historically relied on condensation reactions. These classical methods often necessitate harsh reaction conditions, such as the use of strong acids and high temperatures. unamur.bechemrxiv.org

A common approach involves the acid-mediated condensation of a nitrosylated aminophenol with a hydroxy- or amino-naphthalene derivative. unamur.bechemrxiv.org For instance, the synthesis of the related dye, Nile Blue A, is achieved through such a condensation. thieme-connect.de Another established route is the reaction between an aminophenol and a quinone derivative. Specifically, the condensation of 2-aminophenol (B121084) with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium is a known method to form the angular benzo[a]phenoxazine core. casirmediapublishing.comscholarsresearchlibrary.comijsr.net

The fundamental synthesis of the phenoxazine ring can also be accomplished by heating 2-aminophenol with its hydrochloride salt, which induces cyclization. acs.org A more direct classical synthesis of Brilliant Cresyl Blue involves the condensation of N,N-diethyl-m-phenylenediamine with 2-amino-5-hydroxytoluene (4-amino-m-cresol) in the presence of an oxidizing agent.

Methodological advancements have sought to overcome the limitations of these classical routes, which often suffer from low yields, the production of multiple side products, and the use of toxic reagents and energy-intensive processes. google.com Newer methods aim for milder reaction conditions and greater efficiency. For example, a revised approach to phenoxazine dyes utilizes nitrosonium tetrafluoroborate (B81430) (NOBF₄) to initiate a domino reaction under neutral conditions, converting a bis(3-dimethylaminophenyl) ether into a phenoxazine dye. unamur.bechemrxiv.orgchemrxiv.org This represents a significant improvement over traditional acid-catalyzed condensations.

Table 1: Comparison of Classical and Modern Synthetic Approaches for Phenoxazine Dyes

| Feature | Classical Pathways | Methodological Advancements |

|---|---|---|

| Reaction Conditions | Harsh (strong acids, high heat) unamur.bechemrxiv.org | Mild (neutral pH, room temperature) unamur.bechemrxiv.org |

| Key Reagents | Nitrosylated aminophenols, quinones unamur.becasirmediapublishing.comijsr.net | Nitrosonium tetrafluoroborate (NOBF₄) unamur.bechemrxiv.org |

| Efficiency | Often lower yields, more side products | Higher yields, greater selectivity |

| Environmental Impact | Energy-intensive, uses toxic reagents google.com | More benign reagents, less energy |

Asymmetric Synthesis and Stereochemical Control in Dye Production

The core structure of Brilliant Cresyl Blue is achiral. However, the synthesis of chiral phenoxazine derivatives is an area of interest, particularly for applications in stereoselective sensing and as chiral ligands in catalysis. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial when the biological or chemical activity is dependent on its three-dimensional structure.

While direct asymmetric synthesis of Brilliant Cresyl Blue is not commonly reported, the principles of stereochemical control are applied in the creation of its analogues. rsc.org The introduction of chiral centers can be achieved by using chiral starting materials or by employing chiral catalysts during the synthesis. For example, stereoselective synthesis of C-analogues of glycosyl serines has been achieved through sigmatropic rearrangements of glucose derivatives, demonstrating a strategy for controlling stereochemistry in complex molecules. rsc.org

The challenge in the asymmetric synthesis of phenoxazine dyes lies in controlling the spatial arrangement of substituents on the heterocyclic core. Strategies often involve the use of chiral auxiliaries or metal catalysts with chiral ligands to direct the formation of one enantiomer over the other. Double asymmetric reactions, such as crotylboration, have been explored to create specific stereoisomers in complex acyclic systems, and similar principles could be adapted for the synthesis of chiral phenoxazine derivatives. nih.gov The development of such methods is critical for exploring the potential of chiral phenoxazine dyes in specialized applications like asymmetric catalysis and chiroptical materials.

Catalytic Approaches in Brilliant Cresyl Blue Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to construct the phenoxazine core and its derivatives with greater efficiency and control. These approaches offer milder reaction conditions, higher yields, and better functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions are particularly prominent in phenoxazine synthesis. The Buchwald-Hartwig amination is a powerful tool for forming the C-N bonds necessary to construct the central oxazine (B8389632) ring. casirmediapublishing.comijsr.netasianpubs.orgacs.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. acs.orgacs.orgfigshare.com For instance, new hetero-amino derivatives of angular phenoxazines have been synthesized by the palladium-catalyzed coupling of 6-chlorobenzo[a]phenoxazin-5-one (B11609458) with various amines. casirmediapublishing.com Similarly, palladium-catalyzed O-arylation (a variant of the Buchwald-Hartwig reaction for C-O bond formation) has been used to couple phenols with the phenoxazine core. researchgate.netorientjchem.org

Copper-catalyzed reactions also provide a viable route to phenoxazine structures. For example, a copper-catalyzed dimerization and cyclization of 2-benzylamino-phenols has been reported for the direct synthesis of the oxazolo-phenoxazine skeleton. acs.org

Enzymatic catalysis represents a green chemistry approach to phenoxazine synthesis. Laccase, a copper-containing oxidase enzyme, can mediate the oxidative coupling of substituted aminophenols to form the phenoxazine ring system under mild, aqueous conditions. acs.orgnih.gov This biocatalytic method avoids the use of harsh reagents and organic solvents.

Table 2: Overview of Catalytic Methods in Phenoxazine Synthesis

| Catalytic System | Reaction Type | Key Features | References |

|---|---|---|---|

| Palladium(0)/Palladium(II) | Buchwald-Hartwig Amination, O-arylation, Stille Coupling | Versatile for C-N and C-O bond formation; functionalizes pre-formed phenoxazine cores. | casirmediapublishing.comijsr.netresearchgate.netnih.gov |

| Copper(I)/Copper(II) | Dimerization/Cyclization | Enables direct synthesis of complex phenoxazine skeletons. | acs.orgacs.org |

| Laccase Enzyme | Oxidative Coupling | Green, biocatalytic approach; performed in aqueous media at ambient temperature. | acs.orgnih.gov |

Chemical Modifications and Functionalization of the Phenoxazine Core

The functionalization of the phenoxazine core is essential for tuning the properties of Brilliant Cresyl Blue and its analogues for specific applications. Chemical modifications can alter the dye's solubility, spectral properties (absorption and emission wavelengths), and binding affinity for biological targets.

One of the primary methods for functionalization is through electrophilic aromatic substitution . masterorganicchemistry.com The electron-rich aromatic rings of the phenoxazine system can undergo reactions such as nitration, halogenation, and sulfonation, allowing for the introduction of various functional groups that can be further modified. smolecule.comnih.gov

Cross-coupling reactions , particularly those catalyzed by palladium, are widely used to introduce a diverse range of substituents. As mentioned previously, Buchwald-Hartwig amination allows for the attachment of various primary and secondary amines to the phenoxazine backbone, creating derivatives with altered electronic and biological properties. casirmediapublishing.comijsr.net The synthesis of 6-anilino derivatives of benzo[a]phenoxazin-5-one is a clear example of this strategy. ijsr.net

The nitrogen atom of the phenoxazine ring itself can also be a site for modification. N-alkylation or N-arylation can be performed to introduce substituents that can influence the dye's steric and electronic properties. acs.org For instance, the synthesis of 10-(Perylene-3-yl)-10H-Phenoxazine was achieved via a Buchwald-Hartwig C-N coupling, attaching a large aromatic group to the central nitrogen atom. scielo.brscielo.br

These functionalization strategies allow for the rational design of phenoxazine dyes. By carefully selecting the starting materials and reaction conditions, chemists can create a library of derivatives with tailored characteristics for applications ranging from biological staining to materials science. acs.org

Development of Novel Brilliant Cresyl Blue Derivatives

The development of novel derivatives of Brilliant Cresyl Blue is driven by the need for probes with enhanced performance in various scientific fields, including bioimaging, diagnostics, and materials science. By modifying the core structure, researchers have created new compounds with improved brightness, photostability, and specificity for cellular organelles or analytes.

A significant area of development is in the creation of fluorescent probes for bioimaging . For example, new benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups have been synthesized. mdpi.com These derivatives exhibit specific staining of the vacuole membrane and endoplasmic reticulum in yeast cells, demonstrating how functionalization can direct the dye to particular subcellular locations. mdpi.comresearchgate.net Similarly, other derivatives have been designed for sensing specific analytes, such as a phenoxazine-based chemosensor for the selective detection of cyanide ions. researchgate.net

Another innovative application is the incorporation of the phenoxazine moiety into advanced materials . Phenoxazine-based covalent organic frameworks (COFs) have been synthesized. rsc.orgrsc.org These porous, crystalline materials can act as fluorescent sensors, for instance, for detecting trace amounts of water in organic solvents. rsc.org The phenoxazine units within the COF structure provide the necessary photophysical properties for sensing.

Furthermore, derivatives have been synthesized with potential pharmacological applications . The synthesis of benzo[a]phenoxazine SSJ-183, an antimalarial drug, was achieved through the chemical modification of the related dye Nile Blue A. nih.gov This highlights the potential of the phenoxazine scaffold in drug discovery. The synthesis of imino derivatives of benzo[a]phenoxazinone also represents a path to new compounds with potentially interesting dyeing and biological properties. scholarsresearchlibrary.com

Table 3: Examples of Novel Phenoxazine Derivatives and Their Applications

| Derivative Class | Synthetic Strategy | Application | References |

|---|---|---|---|

| Sulfonamide-functionalized benzo[a]phenoxazinium chlorides | Condensation of nitrosophenol with a sulfonamide-containing amine | NIR fluorescent probes for specific organelle staining (vacuole, ER) | mdpi.com |

| Phenoxazine-based Covalent Organic Frameworks (COFs) | Schiff-base condensation | Turn-off fluorescent sensor for trace water detection | rsc.org |

| Imino-derivatives of benzo[a]phenoxazinone | Condensation of an aminophenoxazinone with an aldehyde | Novel dyes with potential biological activity | scholarsresearchlibrary.com |

| Antimalarial drug SSJ-183 | Reduction of Nile Blue A followed by reaction with 4-chloropyridine | Pharmacological agent | nih.gov |

| Phenoxazine-based chemosensors | Nucleophilic addition of cyanide to an indolium moiety | Selective detection of cyanide ions | researchgate.net |

Advanced Spectroscopic and Physico Chemical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Brilliant Cresyl Blue

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the molecular framework, functional groups, and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is instrumental in analyzing the electronic transitions within a molecule, particularly its chromophoric systems. jwent.net The color of Brilliant Cresyl Blue arises from its extended conjugated system, which acts as a chromophore, absorbing light in the visible region of the electromagnetic spectrum. jwent.net

The core of Brilliant Cresyl Blue's structure is the phenoxazine (B87303) ring system, which features alternating double bonds. This conjugation is extended by the presence of amino and diethylamino auxochromes, which enhance and shift the absorption of light. The UV-Vis spectrum of Brilliant Cresyl Blue typically exhibits a strong absorption maximum (λmax) in the visible range, which is responsible for its characteristic blue color. researchgate.net Studies have reported the λmax of Brilliant Cresyl Blue to be around 622-630 nm in 50% ethanol (B145695). nih.gov The position and intensity of this peak are sensitive to the solvent environment and pH. upi.edu

Table 1: UV-Vis Absorption Data for Brilliant Cresyl Blue

| Parameter | Value | Reference |

|---|---|---|

| λmax | ~622-630 nm | nih.gov |

| Molar Mass | 385.96 g/mol | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of Brilliant Cresyl Blue is expected to show a complex pattern of absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:

N-H stretching: From the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations from the aromatic and phenoxazine rings would be observed in the 1400-1650 cm⁻¹ region.

C-N stretching: These would be present in the 1200-1350 cm⁻¹ range.

C-O-C stretching: The ether linkage in the phenoxazine ring would give rise to a characteristic band, typically in the 1000-1300 cm⁻¹ region.

A Thermo Fisher Scientific specification sheet confirms that the infrared spectrum of their Brilliant Cresyl Blue product conforms to expected standards. nih.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR, particularly for non-polar bonds and symmetric vibrations. It has been effectively used to obtain high-resolution vibrational fingerprints of Brilliant Cresyl Blue molecules, even at the single-molecule level using techniques like Tip-Enhanced Raman Spectroscopy (TERS). This highlights its utility in detailed structural analysis and identifying the molecule without interference from photobleaching.

Table 2: Expected IR Absorption Regions for Brilliant Cresyl Blue Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| Aromatic/Phenoxazine Ring | C=C, C=N Stretch | 1400 - 1650 |

| Amine | C-N Stretch | 1200 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework. mdpi.comchemguide.co.uk While specific ¹H and ¹³C NMR data for Brilliant Cresyl Blue are not widely published, the expected spectra can be predicted based on its structure. NMR experiments on related phenoxazine derivatives confirm the utility of this technique for structural confirmation. jwent.net

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenoxazine core, the protons of the ethyl groups in the diethylamino substituent, and the methyl group proton. The chemical shifts and splitting patterns (coupling) of these signals would provide information on their electronic environment and connectivity.

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule, including those in the aromatic rings, the ethyl groups, and the methyl group. The chemical shifts would differentiate between sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons.

Advanced 2D NMR techniques, such as COSY and HMBC, could be used to establish the connectivity between protons and carbons, definitively confirming the molecular architecture. tutorchase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. gbiosciences.com The molecular formula of the Brilliant Cresyl Blue cation is C₁₇H₂₀N₃O⁺, with a corresponding molecular weight of 317.813 g/mol for the chloride salt. mdpi.com

Table 3: Molecular Identity of Brilliant Cresyl Blue

| Identifier | Value | Reference |

|---|---|---|

| EINECS Number | 279-675-0 | researchgate.nettaylorandfrancis.com |

| CAS Number | 81029-05-2 | himedialabs.comnih.gov |

| Molecular Formula | C₁₇H₂₀ClN₃O (Chloride Salt) | mdpi.com |

Chromatographic and Separation Techniques for Compound Purity and Identification

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of dyes like Brilliant Cresyl Blue.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. For Brilliant Cresyl Blue, a reversed-phase HPLC method would likely be effective, using a non-polar stationary phase (like C18) and a polar mobile phase. The high resolution of HPLC allows for the separation of the main dye from any impurities or related substances, providing a precise measure of its purity. HPLC has been successfully used to analyze and establish reference values for biological samples stained with Brilliant Cresyl Blue, demonstrating its utility in applications involving this dye. slideshare.netnih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and more cost-effective chromatographic method used for qualitative analysis and purity checks. libretexts.org For Brilliant Cresyl Blue, a silica (B1680970) gel plate can be used as the stationary phase with a suitable solvent system as the mobile phase. vividsf.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. nih.gov Brilliant Cresyl Blue has been used as a visualizing agent in TLC analyses of other compounds, and TLC can likewise be used to assess its own purity by observing the number of spots that develop on the plate. thermofisher.comvividsf.com A single spot indicates a high degree of purity, while multiple spots would suggest the presence of impurities.

Table 4: Chromatographic Methods for Brilliant Cresyl Blue Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water gradients | Purity assessment, Quantification | slideshare.netnih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays pass through a single crystal of a compound, it is possible to calculate the precise coordinates of each atom, bond lengths, and bond angles.

While the structures of related phenoxazine dyes have been elucidated using single-crystal X-ray diffraction, specific published crystallographic data for Brilliant Cresyl Blue (Einecs 279-675-0) is not readily found in open literature. jwent.net Such an analysis would provide unequivocal confirmation of its molecular structure in the solid state, including the conformation of the phenoxazine ring system and the arrangement of the substituent groups. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material, identifying its crystalline phase and assessing its crystallinity. upi.edu

Mechanistic Investigations of Brilliant Cresyl Blue Interactions in Research Systems

Elucidation of Molecular Binding Mechanisms (e.g., nucleic acid interactions)

Brilliant Cresyl Blue's large, planar, and cationic phenoxazine (B87303) structure facilitates its interaction with nucleic acids like DNA and RNA. pillbuys.comhimedialabs.com The primary binding modes are understood to be a combination of electrostatic interactions and intercalation. pillbuys.comnih.gov The positive charge on the BCB molecule promotes a strong electrostatic attraction to the negatively charged phosphate (B84403) backbone of nucleic acids. pillbuys.com

Spectroscopic studies reveal significant changes upon BCB binding to DNA. A notable red shift in the absorption maximum (from ~621 nm to ~637 nm) and significant hypochromism (a decrease in molar absorptivity) are observed, which are characteristic indicators of intercalation. pillbuys.com Intercalation involves the insertion of the planar dye molecule between the base pairs of the DNA double helix. pillbuys.com

Further investigations have combined spectroscopic and voltammetric methods to quantify these interactions. The binding of BCB to calf thymus DNA has been shown to form a supramolecular complex. pillbuys.comnih.gov This interaction leads to a decrease in the diffusion coefficient of the species in solution, which can be measured electrochemically. nih.gov Research suggests the binding process involves both electrostatic forces and an intercalative component, with the oxidized form of the dye showing a stronger affinity for DNA than its reduced form. pillbuys.com Studies using Rayleigh light scattering spectroscopy also support a complex interaction model involving electrostatic attraction, intercalation, and hydrophobic effects. nih.gov

Detailed binding parameters have been calculated from these studies, providing quantitative insight into the strength and stoichiometry of the interaction.

Table 1: Binding Parameters of Brilliant Cresyl Blue with Calf Thymus DNA

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Binding Constant (K) | 3.0 x 10⁴ M⁻¹ | Spectrophotometry | pillbuys.comresearchgate.net |

| Binding Site Size (n) | 4.13 base pairs | Spectrophotometry | pillbuys.comresearchgate.net |

| Binding Constant (K) | 2.51 x 10⁷ | Voltammetry | nih.gov |

This table presents data from different studies, and variations in experimental conditions (e.g., ionic strength, buffer) can affect the calculated parameters.

Photophysical and Photochemical Behavior of Brilliant Cresyl Blue

The photophysical properties of Brilliant Cresyl Blue are highly sensitive to its environment, particularly the polarity of the solvent. researchgate.netnih.gov This solvatochromism—the change in color with solvent polarity—is evident in its absorption and fluorescence spectra. researchgate.net As a polar, cationic dye, BCB's electronic transition energies are significantly influenced by interactions with solvent molecules. evidentscientific.com Generally, as solvent polarity increases, the absorption and emission maxima shift to longer wavelengths (a bathochromic or red shift). researchgate.netevidentscientific.com

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also strongly dependent on the solvent. horiba.com Studies have shown that the quantum yield for oxazine (B8389632) dyes like BCB can be very low in polar solvents like water and significantly higher in less polar organic solvents. researchgate.netpku.edu.cn This behavior is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments, which provides an efficient non-radiative decay pathway, thus quenching fluorescence. pku.edu.cn

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to model the absorption spectra of BCB in aqueous solutions, confirming that observed spectral features, like a short-wavelength shoulder, are vibronic in nature rather than due to a separate electronic transition. tandfonline.com These calculations also show that hydrogen bonding with water molecules, which strengthens upon photoexcitation, contributes to a redshift of the spectrum. tandfonline.com

Table 2: Photophysical Properties of Brilliant Cresyl Blue in Various Solvents

| Solvent | Absorption Max (λ_max) | Emission Max (λ_em) | Reference |

|---|---|---|---|

| Water | 622-635 nm | ~674 nm | researchgate.netsigmaaldrich.com |

| Methanol (B129727) | Not specified | Not specified | researchgate.net |

| Chloroform | Not specified | Not specified | pku.edu.cn |

Note: Specific values for quantum yield and molar absorptivity are highly condition-dependent and show significant variation across literature sources.

Electrochemical Properties and Redox Behavior in Chemical Systems

Brilliant Cresyl Blue is an electroactive compound, meaning it can undergo reversible oxidation-reduction (redox) reactions. scielo.br This property is central to its function as a redox indicator, where it is blue in its oxidized state and colorless in its reduced form. carlroth.comcarlroth.com The standard redox potential (E₀) at pH 7 is approximately +0.047 V versus a standard hydrogen electrode.

Cyclic voltammetry is a key technique used to study BCB's electrochemical behavior. In the absence of interacting species, a typical cyclic voltammogram of BCB at a platinum electrode shows a reduction peak (Epc) at approximately -0.275 V and an oxidation peak (Epa) at -0.221 V (vs. Ag/AgCl), indicating a quasi-reversible redox process. pillbuys.com The formal potential, taken as the average of the peak potentials, is approximately -0.248 V under these conditions. pillbuys.com

The presence of other molecules, such as DNA, can significantly alter these potentials. When DNA is added, both the anodic and cathodic peak potentials shift to more negative values, which demonstrates that the oxidized form of BCB has a stronger binding affinity to DNA than the reduced form. pillbuys.com

Furthermore, BCB can be electropolymerized onto electrode surfaces to create modified electrodes. scielo.brelectrochemsci.org A stable film of poly(brilliant cresyl blue) (PBCB) can be formed on surfaces like glassy carbon or carbon nanotubes by repeatedly cycling the potential. electrochemsci.orgresearchgate.net These polymer-modified electrodes exhibit stable redox peaks and can possess enhanced conductivity and electrocatalytic activity toward other molecules, such as hydroquinone (B1673460) and catechol. researchgate.netmdpi.com The redox reactions at these modified electrodes are often more reversible compared to a bare electrode. researchgate.net

Table 3: Electrochemical Data for Brilliant Cresyl Blue

| Parameter | Condition | Value (vs. Ag/AgCl) | Reference |

|---|---|---|---|

| Cathodic Peak Potential (Epc) | No DNA | -0.275 V | pillbuys.com |

| Anodic Peak Potential (Epa) | No DNA | -0.221 V | pillbuys.com |

| Formal Potential (E°') | No DNA | -0.248 V | pillbuys.com |

| Cathodic Peak Potential (Epc) | With DNA | -0.290 V | pillbuys.com |

Interactions with Macromolecular Structures in Non-Biological Contexts

Beyond its interactions with biological macromolecules, Brilliant Cresyl Blue also associates with various synthetic macromolecular structures, such as micelles and cyclodextrins. These interactions are driven by the dye's hydrophobic and electrostatic characteristics and are often studied by observing changes in its spectroscopic properties.

Micelles: Micelles are aggregates of surfactant molecules that form in solution. BCB interacts differently with cationic, anionic, and non-ionic surfactants. econstor.euresearchgate.net Studies show no significant interaction with cationic surfactants like hexadecyltrimethylammonium bromide (CTAB), likely due to electrostatic repulsion between the positively charged dye and the surfactant head groups. econstor.eu However, BCB readily interacts with anionic surfactants like sodium lauryl sulphate (SLS) and non-ionic surfactants like Tween 80. econstor.eu These interactions, which can involve the encapsulation of the dye within the micellar core, lead to shifts in BCB's absorption spectrum, indicating the formation of a dye-surfactant complex. econstor.eu

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov BCB can form 1:1 inclusion complexes with β-cyclodextrin and its derivatives. nih.govresearchgate.net The encapsulation of the BCB molecule within the hydrophobic CD cavity inhibits the aggregation of dye molecules in aqueous solution. nih.gov This complexation leads to an increase in the absorbance and a significant enhancement of the fluorescence of BCB. nih.gov The stability of these inclusion complexes depends on the type of cyclodextrin (B1172386) derivative and temperature, with the formation process being enthalpically driven. nih.gov

Paramagnetic Beads: In biotechnology, solid-phase reversible immobilization (SPRI) beads, which are paramagnetic microparticles with a carboxyl-coated surface, are used to purify nucleic acids. beckman.com While direct studies detailing the specific interaction mechanism of free BCB with these beads are not prevalent, the principles of interaction are based on electrostatic and hydrophobic effects similar to those described above. The carboxyl groups on the bead surface provide a negative charge, which could interact with the cationic BCB dye, analogous to the dye's interaction with the DNA phosphate backbone. beckman.com

Analytical Methodologies for Detection and Quantification of Brilliant Cresyl Blue

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a robust technique for the separation and quantification of Brilliant Cresyl Blue, particularly in complex matrices. While specific HPLC methods dedicated solely to the quantification of Brilliant Cresyl Blue are not extensively detailed in readily available literature, its application is often implied in studies where it is used as a staining agent. For instance, in the diagnosis of hemoglobinopathies and thalassemias, HPLC is a primary analytical tool for separating and quantifying hemoglobin variants. scispace.comnih.gov In this context, Brilliant Cresyl Blue is used as a supravital stain to identify HbH inclusion bodies, which are then correlated with HPLC findings. nih.govnih.gov The retention time of abnormal hemoglobins, like Hb H, is a key parameter in HPLC analysis. researchgate.net This indirect application underscores the compatibility of Brilliant Cresyl Blue with HPLC-based analytical workflows. The technique's high resolution and reproducibility make it an invaluable tool in clinical diagnostics where Brilliant Cresyl Blue plays a role. scispace.com

| Parameter | Application | Key Findings |

| Technique | Diagnosis of Hemoglobinopathies | HPLC is used to separate and quantify hemoglobin variants, with Brilliant Cresyl Blue staining used as a complementary method for identifying HbH inclusions. nih.govnih.gov |

| Retention Time | Identification of Hb Variants | The retention time of specific hemoglobin variants, such as Hb H (0.39 mins) and Hb J (0.6 mins), is a critical diagnostic marker in HPLC analysis. researchgate.net |

| Resolution | Separation of Hemoglobins | HPLC offers excellent resolution for the separation of various normal and abnormal hemoglobins. scispace.com |

Thin-Layer Chromatography (TLC) Techniques

Thin-Layer Chromatography (TLC) provides a simpler, more cost-effective method for the separation and identification of Brilliant Cresyl Blue. In a laboratory setting, TLC can be used to separate mixtures of pH indicators, including Brilliant Cresyl Blue. scribd.com The technique involves spotting the sample on a silica (B1680970) gel plate and developing it in a suitable mobile phase. scribd.com The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The distance traveled by the compound relative to the solvent front, known as the Rf value, is a characteristic identifier. For instance, in a mobile phase of n-Butanol, ethanol (B145695), and ammonia, Brilliant Cresyl Blue can be effectively separated from other dyes like Congo Red and Phenol Red. scribd.com Furthermore, TLC has been employed in the analysis of reaction products where Brilliant Cresyl Blue is a reactant, demonstrating its utility in monitoring chemical transformations. ajol.info

| Parameter | Value/Condition | Application |

| Stationary Phase | Silica Gel Plate | Separation of pH indicator mixtures. scribd.com |

| Mobile Phase | 3.0 mL n-Butanol + 1.0 mL Ethanol + 1.0 mL 2.0 M Ammonia | Separation of Brilliant Cresyl Blue from other dyes. scribd.com |

| Detection | Visual Inspection | Identification based on colored spots. scribd.com |

| Rf Value | Dependent on mobile phase composition | Characterization and identification of Brilliant Cresyl Blue. scribd.com |

Spectrophotometric and Fluorometric Analytical Procedures

Spectrophotometric methods are widely used for the quantification of Brilliant Cresyl Blue due to its strong absorbance in the visible region of the electromagnetic spectrum. The maximum absorbance (λmax) of Brilliant Cresyl Blue is typically observed around 622-630 nm. ajol.infotandfonline.comsigmaaldrich.com This property forms the basis for quantitative analysis, where the absorbance of a solution is directly proportional to the concentration of the dye, following the Beer-Lambert law. For example, a catalytic-kinetic spectrophotometric method has been developed for the determination of selenium, where the reaction is monitored by the decrease in absorbance of Brilliant Cresyl Blue at 630 nm. tandfonline.comtandfonline.com Similarly, spectrophotometry has been used to determine inosine, based on the fading of Brilliant Cresyl Blue at 630 nm upon forming an ion-association complex. ciac.jl.cn

Fluorometric analysis offers another sensitive detection method. Although Brilliant Cresyl Blue's native fluorescence can be utilized, its intensity can be influenced by its environment. For instance, the formation of a complex between Brilliant Cresyl Blue and water-soluble sulfonated calix gspchem.comarene leads to a decrease in its fluorescence intensity, a phenomenon that can be used for analytical purposes. lsu.edu The binding constant for this interaction was estimated to be 8.49 × 10³ M⁻¹. lsu.edu

| Method | λmax (nm) | Application | Limit of Detection |

| Spectrophotometry | 630 | Determination of Selenium (catalytic-kinetic method) | 3 × 10⁻⁵ µg/mL |

| Spectrophotometry | 630 | Determination of Inosine | 53.5 × 10⁻⁹ g/mL |

| Spectrophotometry | 624 | Determination of Copper(II) (catalytic-kinetic method) | 0.025 µg/L |

| Spectrophotometry | 592 | Determination of Heparin | 0.173 mg/L |

| Fluorometry | N/A | Study of complex formation with calixarenes | N/A |

Electrophoretic Methods for Separation and Analysis

Electrophoretic techniques are powerful for separating charged molecules like Brilliant Cresyl Blue. Nano-capillary electrophoresis has been successfully used to separate a mixture of basic dyes including Brilliant Cresyl Blue, Methylene Blue, Nile Blue, and Toluidine Blue. nih.govresearchgate.net This separation was achieved using various background electrolytes in dimethyl sulfonamide, with optimization using methanol (B129727) and acetonitrile. nih.govresearchgate.net The high efficiency of nano-capillary electrophoresis allows for rapid separations. nih.gov Gel electrophoresis is another common method where dyes are separated based on their migration through a gel matrix under the influence of an electric field. scribd.com The separation of dyes like Brilliant Cresyl Blue can be performed on an agarose (B213101) gel, with the progress monitored visually. vbspu.ac.in

| Technique | Background Electrolyte/Medium | Analytes Separated |

| Nano-capillary Electrophoresis | 26–90 mM NH₄OAc, 26–70 mM NaOAc, 26–70 mM LiCl, 15–40 mM Ca(NO₃)₂, 870 mM acetic acid in dimethyl sulfonamide | Methylene blue, Nile blue, Toluidine blue, Brilliant cresyl blue nih.govresearchgate.net |

| Gel Electrophoresis | Agarose Gel with Buffer | Various dyes, including Brilliant Cresyl Blue scribd.comvbspu.ac.in |

Development of Novel Sensor Technologies for Brilliant Cresyl Blue Detection

Recent research has focused on developing novel sensor technologies for the sensitive and selective detection of Brilliant Cresyl Blue. Electrochemical sensors have shown particular promise. One such sensor is based on a carbon paste electrode for the immobilization and detection of short DNA sequences, using Brilliant Cresyl Blue as an electroactive label. nih.gov The sensor works by detecting changes in the electrochemical signal of Brilliant Cresyl Blue upon its interaction with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA). nih.gov This approach achieved a detection limit of 9.00 nM for the target oligonucleotide. nih.gov

Another approach involves modifying a gold electrode with a 1,4-benzenedimethanethiol (B89542) (BDT) self-assembled monolayer and silver nanoparticles. oup.com This modified electrode exhibits good electrocatalytic activity towards the redox process of Brilliant Cresyl Blue, enabling its determination by differential pulse voltammetry. oup.com Furthermore, electrochemical sensors based on graphene modified with poly(brilliant cresyl blue) have been fabricated for the detection of other analytes, where Brilliant Cresyl Blue is part of the sensor's architecture. mdpi.com Optical sensors sensitive to UV light have also been mentioned for detecting the dye in biological systems, such as monitoring mitochondrial membrane potential. gspchem.combiosynth.com

| Sensor Type | Principle | Application | Detection Limit |

| Electrochemical DNA Biosensor | Change in electrochemical signal of BCB upon DNA binding | Detection of short DNA sequences | 9.00 nM |

| Modified Gold Electrode Sensor | Electrocatalytic activity towards BCB redox process | Determination of Brilliant Cresyl Blue | Not specified |

| Graphene/Poly(BCB) Sensor | Electrocatalytic detection | Determination of epinephrine | 2.4×10⁻⁷ mol/L (for epinephrine) |

| Optical Sensor | UV light sensitivity | Monitoring mitochondrial membrane potential | Not specified |

Environmental Fate and Transformation Studies of Brilliant Cresyl Blue

Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of Brilliant Cresyl Blue in the environment can proceed through several pathways, primarily involving oxidative processes. In aquatic environments, advanced oxidation processes (AOPs) based on hydrodynamic cavitation have been shown to be effective in degrading this dye. The proposed degradation pathway involves a series of reactions that break down the complex dye molecule. science.gov

The initial steps are believed to involve:

Hydroxylation reactions: The addition of hydroxyl groups to the aromatic rings of the Brilliant Cresyl Blue molecule.

Direct oxidation and cleavage of the benzene (B151609) ring: The opening of the aromatic ring structures within the dye molecule.

Cleavage of the C=O bond in the hetero-ring: Breaking of the carbonyl group within the oxazine (B8389632) structure.

Splitting of the chromophoric C-N=C bond: Destruction of the part of the molecule responsible for its color through direct oxidation. science.gov

These reactions lead to the formation of smaller, less complex, and often less colored intermediate compounds. Complete mineralization of Brilliant Cresyl Blue results in the formation of carbon dioxide (CO2), nitrate (B79036) ions (NO3-), and other inorganic substances. researchgate.netresearchgate.net Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and zinc/zinc oxides. carlroth.com

While specific studies on the degradation pathways in terrestrial environments are limited, it is expected that similar oxidative and microbial degradation processes would occur, influenced by soil properties such as organic matter content, pH, and microbial activity.

Photodegradation Mechanisms and Kinetics

Photodegradation is a significant pathway for the transformation of Brilliant Cresyl Blue in the environment, particularly in sunlit surface waters. This process utilizes light energy, often in the presence of a photocatalyst, to generate highly reactive oxygen species (ROS) that degrade the dye.

Semiconductor materials like titanium dioxide (TiO2) and copper(I) oxide (Cu2O) have been effectively used as photocatalysts for the degradation of Brilliant Cresyl Blue. researchgate.netnih.gov The general mechanism of photocatalysis involves the following steps:

Generation of electron-hole pairs: The photocatalyst absorbs photons from the light source, exciting electrons to the conduction band and leaving behind holes in the valence band. nih.gov

Formation of reactive oxygen species (ROS): The electron-hole pairs react with water and oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (•O2−). nih.gov

Degradation of the dye: These ROS are powerful oxidizing agents that attack the Brilliant Cresyl Blue molecules, leading to the cleavage of chemical bonds and the breakdown of the chromophoric structure. nih.gov This results in the decolorization and eventual mineralization of the dye into smaller, non-toxic molecules like CO2 and H2O. nih.gov

The kinetics of photodegradation are influenced by several factors:

pH: The rate of degradation is highly dependent on the pH of the solution. For Brilliant Cresyl Blue, photocatalytic degradation has been found to be maximal at a pH of 11.0. researchgate.netresearchgate.net This is attributed to the increased adsorption of the cationic dye onto the negatively charged surface of the photocatalyst at higher pH values. researchgate.net

Catalyst Concentration: The degradation rate increases with catalyst concentration up to an optimal point. Beyond this, higher concentrations can lead to increased turbidity, which reduces light penetration and can cause catalyst particle aggregation, thus decreasing the number of active sites. researchgate.net

Initial Dye Concentration: The degradation efficiency generally decreases as the initial concentration of the dye increases. This is because at higher concentrations, more dye molecules are adsorbed onto the catalyst surface, but the amount of light and catalyst remains constant, leading to a bottleneck in the degradation process. researchgate.net

Presence of other ions: Ions commonly found in wastewater, such as chloride (Cl-) and carbonate (CO32-), can inhibit the degradation rate by acting as scavengers for the highly reactive hydroxyl radicals. researchgate.netresearchgate.net

The photodegradation of Brilliant Cresyl Blue often follows pseudo-first-order kinetics. The table below summarizes kinetic data from a study on the photocatalytic degradation of the dye using TiO2.

| Parameter | Condition | Rate Constant (k) x 10-4 s-1 |

|---|---|---|

| Initial Dye Concentration (mol dm-3) | 3.0 x 10-5 | 3.56 |

| 5.0 x 10-5 | 2.95 | |

| 7.0 x 10-5 | 2.11 | |

| pH | 7.0 | 1.89 |

| 11.0 | 2.95 | |

| 13.0 | 1.67 | |

| TiO2 Dosage (mg/100 mL) | 100 | 2.21 |

| 150 | 2.95 | |

| 200 | 2.45 |

Biodegradation Processes and Microbial Interactions

Biodegradation offers an environmentally friendly approach to the breakdown of Brilliant Cresyl Blue. Several studies have demonstrated the capability of various microorganisms to decolorize and degrade this dye.

Bacteria such as Staphylococcus sp. and Bacillus sp. have been identified for their ability to decolorize and degrade Brilliant Cresyl Blue. science.gov The degradation process is often enzymatic, involving extracellular enzymes like laccase and peroxidase. These enzymes are capable of breaking down the complex aromatic structure of the dye.

The general process of microbial degradation of dyes involves:

Adsorption: The initial interaction where dye molecules bind to the surface of the microbial cells.

Enzymatic Breakdown: The secretion of extracellular enzymes that cleave the chemical bonds within the dye molecule, particularly the chromophore, leading to decolorization.

Metabolism: The uptake and further breakdown of the initial degradation products by the microorganisms, which can lead to complete mineralization.

The efficiency of biodegradation can be influenced by environmental conditions such as temperature, pH, and the presence of other nutrients. For instance, some bacterial strains have shown efficient decolorization of Brilliant Cresyl Blue at alkaline pH and temperatures around 40°C. science.gov

Mobility and Persistence in Soil and Water Systems

The mobility and persistence of Brilliant Cresyl Blue in soil and water are critical factors in determining its potential environmental impact. Persistence refers to the length of time the dye remains in the environment before being broken down, while mobility describes its movement through soil and water.

Mobility: The movement of dyes in soil is largely controlled by adsorption and desorption processes. ecetoc.org These processes are influenced by the physicochemical properties of both the dye and the soil, including:

Soil Organic Matter: Soils with higher organic matter content tend to adsorb organic compounds like dyes more strongly, reducing their mobility. mdpi.com

Clay Content: The type and amount of clay minerals in the soil can also affect adsorption. ecetoc.org

pH: Soil pH can influence the surface charge of both the soil particles and the dye molecules, thereby affecting adsorption. mdpi.com

Ionic Strength: The concentration of salts in the soil water can also impact the interaction between the dye and soil particles. mdpi.com

Brilliant Cresyl Blue is a cationic dye, meaning it carries a positive charge. This suggests that it will readily adsorb to negatively charged soil components like clay and organic matter. One study found that the number of adsorption sites in humic acid for binding oxazine dyes increases with pH and decreases with electrolyte concentration. mdpi.com Another study investigating the adsorption of Brilliant Cresyl Blue onto a biosorbent made from Inula Racemosa leaves found a maximum adsorption capacity of 3.49 mg/g. researchgate.net

Persistence: The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount to degrade. Due to their complex aromatic structure, many synthetic dyes, including oxazine dyes, can be persistent in the environment. researchgate.net

Specific half-life data for Brilliant Cresyl Blue in water and soil are not widely reported. However, the various degradation pathways discussed (photodegradation, biodegradation) indicate that the persistence of this dye will be highly dependent on environmental conditions. In sunlit surface waters with photocatalytic materials, its half-life could be relatively short. Conversely, in deep soil layers or anoxic aquatic sediments with low microbial activity, its persistence could be significantly longer. One source mentions that reticulocytes stained with Brilliant Cresyl Blue have a half-life of two days in bone marrow, but this is a biological context and not directly transferable to environmental persistence. qca.es

Development of Environmental Fate Models for Dye Compounds

Environmental fate models are mathematical tools used to predict the distribution, transformation, and ultimate fate of chemicals released into the environment. mdpi.com These models integrate information on a chemical's properties with the characteristics of the environment to estimate concentrations in different compartments like air, water, soil, and sediment.

For textile dyes, environmental fate models are crucial for assessing the potential risks associated with their release from industrial effluents. Several types of models can be applied:

Multimedia Mass Balance Models: These models, such as USES-LCA, divide the environment into interconnected compartments and use partitioning coefficients (like Koc) and degradation rates to simulate the chemical's movement and persistence. researchgate.net

River and Watershed Models: These are more spatially explicit models that can simulate the transport and fate of chemicals in river systems, taking into account factors like water flow, sediment transport, and degradation processes within the water column and sediment. researchgate.net

The development and application of these models for dyes require data on several key parameters, including:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Soil and sediment adsorption coefficients (Koc)

Degradation rates (biotic and abiotic) in various environmental compartments

While general fate models exist, there is a need for models specifically parameterized and validated for different classes of dyes, including oxazine dyes like Brilliant Cresyl Blue. The accuracy of these models is highly dependent on the quality and availability of input data for the specific dye and the environmental scenario being considered. researchgate.net

Regulatory Science Perspectives on Chemical Management of Dyes and Stains Excluding Specific Risk Assessments

Frameworks for Chemical Substance Registration and Classification (e.g., REACH)

Chemical management in the European Union is primarily governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006. REACH aims to ensure a high level of protection for human health and the environment from the risks that can be posed by chemicals. europa.eu It also promotes alternative methods for the hazard assessment of substances to reduce the number of tests on animals. fishersci.se

Under REACH, companies that manufacture or import chemical substances into the EU in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). fishersci.se The registration process involves submitting a technical dossier containing information on the properties and classification of the substance, as well as its uses and guidance on safe handling. carlroth.com For substances imported or manufactured in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) documenting a chemical safety assessment is also required. carlroth.com

For the specific compound, Brilliant Cresyl Blue (EINECS 279-675-0), safety data sheets indicate that a REACH registration number is not available. cirs-group.commadeincolours.eu This can occur for several reasons, such as the substance being used in quantities below the registration threshold, its use being exempted from registration, or the registration being planned for a later deadline. cirs-group.com The assignment of a CAS (Chemical Abstracts Service) number does not automatically mean a substance is registered under REACH; the registration is a separate and distinct procedure. biognost.com

Even without a full registration, substances must still be classified, labeled, and packaged according to the CLP (Classification, Labelling and Packaging) Regulation (EC) No 1272/2008. kemi.se This regulation aligns the European Union system of classification, labeling, and packaging of chemical substances and mixtures to the Globally Harmonised System (GHS). americanchemistry.com

Classification of Brilliant Cresyl Blue (this compound):

| Hazard Class | Hazard Statement |

|---|---|

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets. madeincolours.eupic.intneptjournal.com

Scientific Principles in Regulatory Decision-Making for Industrial Chemicals

Regulatory decisions for industrial chemicals are founded on scientific principles of hazard and risk assessment. mdpi.com Hazard identification is the process of determining the intrinsic properties of a substance that can cause adverse effects, while risk assessment evaluates the likelihood of these effects occurring under specific exposure conditions. mdpi.com

A core principle is that regulatory frameworks should be based on robust and reproducible science. bluefrogscientific.com This involves the systematic evaluation of all available data on a chemical's properties, including physicochemical, toxicological, and ecotoxicological information. carlroth.com The precautionary principle is another key concept, suggesting that a lack of full scientific certainty should not be used as a reason to postpone cost-effective measures to prevent serious or irreversible damage. mdpi.com

For dyes and stains, regulatory decision-making considers their entire lifecycle, from manufacturing and use to disposal. carlroth.com The chemical properties of a dye, such as its affinity for certain substrates and its stability, are crucial for its function but also inform its potential environmental and health impacts. researchgate.netnih.gov For example, the binding of a dye to a substrate can be due to electrostatic attraction, which is a key principle in the staining process. researchgate.net

The process of risk management involves integrating scientific data with societal, economic, and legal considerations to select the most appropriate regulatory action. This highlights the need for transparency and stakeholder engagement, including scientists, consumers, and communities, to ensure that regulations reflect societal values.

Data Requirements and Methodologies for Environmental Assessment Data in Regulatory Submissions

Regulatory submissions for chemicals require comprehensive data to assess their potential environmental impact. Under REACH, the standard information requirements are tiered based on the tonnage of the substance manufactured or imported. carlroth.com

For a comprehensive environmental assessment, the following data are typically required:

Physicochemical properties: Information on water solubility, partition coefficient (log Pow), and vapor pressure helps to predict the environmental distribution of a substance.

Environmental fate and behavior: Data on persistence (biodegradation) and bioaccumulation are crucial. cirs-group.com For Brilliant Cresyl Blue, one safety data sheet indicates it is biodegradable with no bioaccumulation potential, while another states no information is available on its persistence, degradability, or bioaccumulative potential. cirs-group.com

Ecotoxicity: Acute and chronic toxicity data for aquatic organisms (fish, invertebrates, algae) are required to determine the potential harm to aquatic ecosystems. cirs-group.com One safety data sheet for Brilliant Cresyl Blue states that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. cirs-group.com

Methodologies for generating this data are often based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). mdpi.com There is also a growing emphasis on using New Approach Methodologies (NAMs), including in silico (computer modeling) and in vitro methods, to reduce reliance on animal testing. morphisto.de

Evolution of Regulatory Guidelines and their Scientific Basis

Regulatory guidelines for chemicals are not static; they evolve in response to scientific advancements and a deeper understanding of chemical risks. royalsocietypublishing.org Historically, the regulation of color additives in the United States began with the Pure Food and Drug Act of 1906, which prohibited poisonous or deleterious colors in food. europa.eu The regulatory framework was significantly expanded by the 1960 Color Additive Amendments, which required pre-market approval for color additives and established a set of factors for the FDA to consider when evaluating their safety. bluefrogscientific.com

In the European Union, the development of REACH and CLP represents a major evolution in chemical regulation, moving towards a more comprehensive and integrated system. americanchemistry.com These regulations are regularly updated to incorporate new scientific knowledge. For example, the European Commission's Scientific Committee on Consumer Safety (SCCS) regularly revises its notes of guidance for the testing and safety evaluation of cosmetic ingredients to reflect scientific progress.

The scientific basis for these evolving guidelines includes a better understanding of:

Structure-activity relationships: Predicting the properties of a chemical based on its molecular structure. mdpi.com

Exposure assessment: More sophisticated models to estimate human and environmental exposure to chemicals. royalsocietypublishing.org

Toxicological endpoints: Recognition of new health effects, such as endocrine disruption, immunotoxicity, and developmental neurotoxicity, has led to the development of new testing guidelines.

Life-cycle thinking: A more holistic approach that considers the environmental impacts of a chemical throughout its entire life cycle. carlroth.com

This evolution is driven by ongoing scientific research and the need to address emerging challenges in chemical safety.

Role of Scientific Research in Supporting Chemical Management Policies

Scientific research plays a critical role in informing and supporting effective chemical management policies. carlroth.com Research provides the foundational data for hazard and risk assessments, helps to identify gaps in regulatory frameworks, and drives the development of safer and more sustainable alternatives. carlroth.com

Key contributions of scientific research include:

Independent Assessments: Academic research provides independent evaluations of chemical risks and the effectiveness of existing policies, which can help to identify areas for improvement. carlroth.com

Development of New Methodologies: Research is essential for developing and validating new testing methods, including alternatives to animal testing, which are crucial for efficient and ethical chemical assessment. mdpi.com

Understanding Mechanisms of Action: Studies into the molecular mechanisms by which chemicals exert their effects can lead to more predictive and targeted risk assessments.

Innovation in Sustainable Chemistry: Research is driving the design of greener chemicals and processes that are less hazardous to human health and the environment. mdpi.com This includes the development of dyes that are more sustainable and have a lower environmental impact. mdpi.com

For instance, studies on the photocatalytic degradation of Brilliant Cresyl Blue contribute to our understanding of its environmental fate and inform potential remediation technologies. nih.gov Research into the use of Brilliant Cresyl Blue as a contrast agent in biomedical imaging also provides valuable data on its biological interactions, which can be relevant for safety assessments. The continuous interplay between scientific research and regulatory policy is essential for ensuring that chemical management systems are protective, efficient, and responsive to new knowledge and challenges.

Advanced Research Applications of Brilliant Cresyl Blue in Science and Engineering

Material Science Applications and Dye Incorporation

The incorporation of Brilliant Cresyl Blue into various polymer matrices has led to the development of novel materials with tailored optical and mechanical properties.

Polymer Films for Optical Filtering: Research has demonstrated the successful incorporation of BCB into poly(methyl methacrylate) (PMMA) films using a solution casting technique. researchgate.net Doping PMMA with BCB dye was found to increase the amorphicity of the polymer. researchgate.net These dye-doped films exhibit significant changes in their optical transmittance, acting as effective cut-off filters for specific wavelength ranges. For instance, a PMMA film doped with 2 wt% BCB shows cut-off transmission in the 200–366 nm and 560–660 nm ranges. researchgate.net The incorporation of the dye also enhances the mechanical properties of the PMMA films, increasing Young's modulus, tensile strength, and elongation at break, making them suitable for applications such as flexible laser attenuators. researchgate.net

Hydrogel Adsorbents: Starch-incorporated acrylic gels have been synthesized for the purpose of dye removal from aqueous solutions. nih.gov These hydrogels have shown a high capacity for adsorbing Brilliant Cresyl Blue. nih.gov Specifically, a starch-incorporated sodium polyacrylate gel demonstrated the highest adsorption capacity, removing 97-61% of BCB from a solution with a feed dye concentration of 10-140 mg/L. nih.gov This highlights the potential of BCB in studies focused on developing new adsorbent materials for environmental remediation.

Conducting Polymers: Brilliant Cresyl Blue is recognized as a redox-active conducting dye with excellent electrocatalytic properties and enhanced electron transfer capabilities. nih.gov It can be electropolymerized, and poly(brilliant cresyl blue) (PBCB) modified electrodes have been developed for various applications. nih.govmdpi.com For example, a PBCB-modified activated glassy carbon electrode has been used for the sensitive and simultaneous detection of hydroquinone (B1673460) and catechol. mdpi.com The polymer's catalytic activity allows for the separation of oxidation peaks of these analytes, which is not achievable with a bare electrode. mdpi.com

Table 1: Effects of Brilliant Cresyl Blue Incorporation on Material Properties

| Material Matrix | BCB Effect | Observed Property Change | Potential Application |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Dopant | Increased amorphicity, altered transmittance, enhanced mechanical strength. researchgate.net | Cut-off laser filters, flexible laser attenuators. researchgate.net |

| Starch-incorporated acrylic gels | Adsorbate | High adsorption and removal from water. nih.gov | Wastewater treatment, environmental remediation. nih.gov |

| Glassy Carbon Electrode | Electropolymerized Film | Catalytic activity towards oxidation of hydroquinone and catechol. mdpi.com | Electrochemical sensors. mdpi.com |

Optical and Sensing Technologies Utilizing Brilliant Cresyl Blue Chromophores

The distinct chromophoric and fluorescent properties of Brilliant Cresyl Blue are harnessed in a variety of optical and sensing technologies.

Electrochemical Sensors: The electrochemical properties of BCB are central to its use in sensors. Poly(brilliant cresyl blue) modified electrodes have been developed for the nonenzymatic detection of nitrite (B80452) in acidic mediums. researchgate.net These sensors, which can also incorporate reduced graphene oxide for enhanced performance, utilize techniques like cyclic voltammetry and amperometry for detection. researchgate.net The modification of electrodes with poly(brilliant cresyl blue) has also been shown to create sensors capable of detecting glucose. nih.gov

Optical pH Sensors: The absorption spectrum of Brilliant Cresyl Blue is sensitive to the pH of its environment. sid.ir This property makes it a suitable indicator dye for the development of optical pH sensors. sid.ir

Fluorescence-based Detection: BCB acts as a fluorescent probe. A fluorescence quenching method has been developed for the determination of microamounts of nucleic acids. researchgate.net In an aqueous solution, the fluorescence of BCB is significantly quenched by the presence of DNA or RNA, allowing for their quantification with low detection limits. researchgate.net

Plasmonic Sensing: The Raman scattering signals of Brilliant Cresyl Blue molecules can be significantly enhanced when in proximity to plasmonic nanoparticles, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). rsc.org This effect has been demonstrated using silver-coated tips in a Tip-Enhanced Raman Spectroscopy (TERS) setup, allowing for highly sensitive detection. researchgate.net The strong visible colors of plasmonic nanoparticles, which change upon aggregation, also make them suitable for colorimetric sensing, where BCB can be the target analyte. rsc.org

Theoretical and Computational Chemistry Studies of Brilliant Cresyl Blue

Computational chemistry provides deep insights into the molecular properties and behaviors of Brilliant Cresyl Blue, complementing experimental findings.

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) are widely used to study the electronic structure and spectroscopic properties of BCB. researchgate.netnih.gov These calculations help in understanding the vibronic absorption spectra of BCB in solution. researchgate.net For instance, studies have shown that the short-wavelength shoulder in the absorption spectrum is vibronic in nature and not due to a separate electronic transition. researchgate.net Quantum chemical calculations have been employed to determine various parameters of the BCB cation in its ground and excited states, including IR spectra, atomic charges, and dipole moments. researchgate.netresearchgate.net These studies also analyze the influence of hydrogen bonding with solvent molecules on the absorption spectrum. researchgate.net

Interfacial Structures and Interactions: Molecular dynamics (MD) simulations are used to investigate the interactions of BCB at interfaces, such as on the surface of modified electrodes. mdpi.comccspublishing.org.cn These simulations provide insights into adsorption phenomena and help explain experimental observations, for example, the higher signal response for certain analytes on a poly(brilliant cresyl blue)-modified electrode. mdpi.com MD simulations have also been used to understand the synergistic interactions between poly(brilliant cresyl blue) and reduced graphene oxide in sensor applications. researchgate.net The simulations reveal that interactions occur through π–π stacking and electrostatic forces, which promote the electron transfer process. researchgate.net

Protein-Dye Interactions: Molecular modeling has been used to study the interaction between BCB and proteins like human serum albumin (HSA). nih.gov These studies suggest that BCB binds to a specific site on the protein primarily through hydrophobic forces and hydrogen bonds, leading to fluorescence quenching. nih.gov

Spectra Prediction: Computational methods are used to predict the spectroscopic properties of BCB. For example, the vibronic absorption spectra of BCB in an aqueous solution have been calculated using various hybrid functionals and basis sets to find the best agreement with experimental data. researchgate.netresearchgate.net The X3LYP functional, in particular, has been shown to provide good agreement for the positions of the main maximum and the short-wavelength shoulder of the absorption spectrum. researchgate.net

Reaction Mechanisms: The kinetics and mechanisms of reactions involving BCB, such as its oxidation by acidic chlorite, have been investigated using a combination of experimental and computational approaches. ajol.inforesearchgate.net The kinetic profiles of such reactions can be computed using proposed multi-step mechanisms and simulation software, with the simulated curves showing good agreement with experimental results. ajol.info

Future Research Directions and Emerging Avenues for Brilliant Cresyl Blue Studies

Integration with Nanotechnology for Advanced Functional Materials

The synergy between Brilliant Cresyl Blue (BCB) and nanotechnology is creating a new class of advanced functional materials with tailored properties. Researchers are exploring the fabrication of novel nanocomposites where BCB is either anchored to or electropolymerized on various nanostructures, leading to enhanced performance in catalysis, sensing, and environmental remediation.

A significant area of this research involves the development of electrocatalysts. For instance, platinum-ruthenium (Pt-Ru) nanoparticles have been anchored onto a poly(brilliant cresyl blue) polymeric support. bc.edu This composite material has demonstrated remarkable activity as an electrocatalyst in the methanol (B129727) oxidation reaction, a key process in fuel cell technology. bc.edu The polymer support facilitates the dispersion and stability of the metal nanoparticles, enhancing their catalytic efficiency. bc.edu

In the realm of environmental science, nanotechnology offers new pathways for the degradation of organic pollutants like BCB. Hybrid nanocomposites, such as those made from zinc oxide and copper oxide (ZnO/CuO), have been successfully fabricated and used for the photocatalytic degradation of BCB in aqueous solutions under visible light. researchgate.net Studies have shown that a ZnO/CuO hybrid can degrade up to 97.30% of BCB dye within 100 minutes of irradiation. researchgate.net The enhanced efficiency is attributed to the increased surface area and a more favorable band gap energy of the nanocomposite compared to the individual metal oxides. researchgate.net Similarly, zinc aluminate nanoparticles, synthesized from industrial sludge, have also been effective in the photocatalytic degradation of BCB. researchgate.net